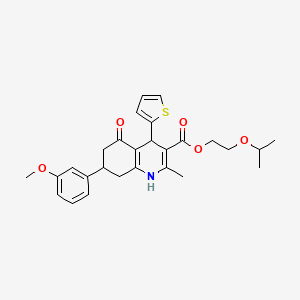
2-amino-4-(3-bromo-4,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(3-bromo-4,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3-bromo-4,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile typically involves a multi-step process. One common method is the condensation of an aromatic aldehyde, malononitrile, and a phenol derivative under basic conditions. The reaction is often catalyzed by amine-functionalized silica magnetic nanoparticles, which enhance the efficiency and yield of the reaction . The reaction is carried out at room temperature, making it an environmentally friendly and cost-effective method.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the scalability and reproducibility of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(3-bromo-4,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-amino-4-(3-bromo-4,5-diethoxyphenyl)-7-oxo-4H-chromene-3-carbonitrile.
Reduction: Formation of 2-amino-4-(3-bromo-4,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-amine.
Substitution: Formation of 2-amino-4-(3-substituted-4,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential anticancer agent due to its ability to disrupt tumor vasculature and induce tumor necrosis.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of tubulin polymerization. By binding to the colchicine-binding site on tubulin, it prevents the formation of microtubules, leading to cell cycle arrest and apoptosis . This mechanism is particularly effective in rapidly proliferating cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-4H-chromene
- 2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-7-dimethylamino-4H-chromene-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-amino-4-(3-bromo-4,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile has unique structural features, such as the presence of both hydroxyl and diethoxy groups, which may contribute to its distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C20H19BrN2O4 |
|---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
2-amino-4-(3-bromo-4,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C20H19BrN2O4/c1-3-25-17-8-11(7-15(21)19(17)26-4-2)18-13-6-5-12(24)9-16(13)27-20(23)14(18)10-22/h5-9,18,24H,3-4,23H2,1-2H3 |
InChI Key |
QDNYYSKSAQKCQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)Br)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxyethyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11588685.png)
![(2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B11588687.png)
![2-(4-Isopropylphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11588688.png)
![8-(5-bromo-2-methoxyphenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B11588696.png)
![methyl 6-tert-butyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11588707.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide](/img/structure/B11588715.png)
![methyl 2-({[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11588718.png)
![2,5-diphenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B11588731.png)
![1-(4-Butoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11588737.png)
![(5Z)-2-(2-bromophenyl)-5-(furan-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11588746.png)
![(5E)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B11588747.png)
![1-(10H-phenothiazin-10-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B11588754.png)
![2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11588756.png)

